3,5-Dimethyltriphenylamine

Description

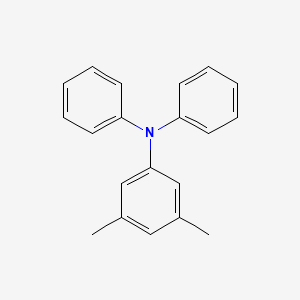

Structure

3D Structure

Properties

Molecular Formula |

C20H19N |

|---|---|

Molecular Weight |

273.4 g/mol |

IUPAC Name |

3,5-dimethyl-N,N-diphenylaniline |

InChI |

InChI=1S/C20H19N/c1-16-13-17(2)15-20(14-16)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15H,1-2H3 |

InChI Key |

LALSDZUUMUYHPO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,5 Dimethyltriphenylamine and Its Functional Analogues

Catalytic C-N Cross-Coupling Strategies for Arylamine Formation

The formation of the central C-N bond in 3,5-dimethyltriphenylamine is predominantly accomplished via transition metal-catalyzed cross-coupling reactions. These reactions offer high efficiency and functional group tolerance, making them the preferred methods in modern organic synthesis. nih.gov

Palladium-Catalyzed Buchwald-Hartwig Amination Approaches

The Buchwald-Hartwig amination has become a cornerstone for the synthesis of arylamines due to its reliability and broad substrate scope. wikipedia.org This palladium-catalyzed reaction involves the coupling of an amine with an aryl halide or triflate. In the context of this compound synthesis, this typically involves the reaction of diphenylamine (B1679370) with a 3,5-dimethyl-substituted aryl electrophile or, alternatively, the reaction of 3,5-dimethylaniline (B87155) with an appropriate aryl halide.

The catalytic cycle of the Buchwald-Hartwig amination generally begins with the oxidative addition of the aryl halide to a palladium(0) complex. numberanalytics.com This is often the rate-determining step. numberanalytics.com The resulting arylpalladium(II) complex then undergoes reaction with the amine in the presence of a base to form an amido-palladium complex. numberanalytics.com Finally, reductive elimination yields the desired triarylamine and regenerates the palladium(0) catalyst, allowing the cycle to continue. numberanalytics.com

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine (B1218219) ligands, such as XPhos and t-BuXPhos, are commonly employed to facilitate the reaction. numberanalytics.comorganic-chemistry.orgrsc.org The selection of the base is also important, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) being frequently used. numberanalytics.comwuxiapptec.com Reaction temperatures typically range from 80 to 100°C. wuxiapptec.com

A variety of palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes, which are often more stable and efficient. organic-chemistry.orgwuxiapptec.comrsc.org The reactivity of the aryl electrophile generally follows the order: Ar-Br > Ar-Cl > Ar-I > Ar-OTf. wuxiapptec.com While aryl iodides are typically highly reactive in cross-coupling reactions, they can sometimes inhibit the Buchwald-Hartwig reaction. wuxiapptec.com

Table 1: Key Parameters in Buchwald-Hartwig Amination

| Parameter | Common Selections | Role in Reaction |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, [PdCl(allyl)]₂ | Catalyst precursor, forms the active Pd(0) species. |

| Ligand | XPhos, t-BuXPhos, P(t-Bu)₃ | Stabilizes the palladium center and facilitates key steps of the catalytic cycle. numberanalytics.com |

| Base | NaOtBu, LHMDS, K₃PO₄ | Promotes the deprotonation of the amine and facilitates the reductive elimination step. numberanalytics.com |

| Solvent | Toluene (B28343), THF, 1,4-Dioxane | Solubilizes reactants and influences reaction rate and selectivity. numberanalytics.com |

| Aryl Electrophile | Aryl bromides, aryl triflates | Provides the aryl group for the C-N bond formation. wuxiapptec.com |

Copper-Catalyzed Ullmann-Type Aminations

The Ullmann condensation is a classical method for forming C-N bonds, predating the palladium-catalyzed approaches. frontiersin.org It traditionally involves the reaction of an amine with an aryl halide in the presence of a stoichiometric amount of copper at high temperatures. frontiersin.org Modern Ullmann-type reactions, however, utilize catalytic amounts of copper and often proceed under milder conditions. researchgate.net These reactions are a valuable alternative to palladium-catalyzed methods, particularly due to the lower cost of copper. researchgate.net

For the synthesis of this compound, an Ullmann-type reaction could involve the coupling of 3,5-dimethylaniline with an aryl halide or diphenylamine with a suitable aryl halide. The reaction mechanism is thought to involve a Cu(I)/Cu(III) catalytic cycle. frontiersin.org Ligands such as 1,10-phenanthroline (B135089) can be used to improve the efficiency of the reaction. researchgate.net The choice of base and solvent is also crucial, with bases like potassium carbonate (K₂CO₃) or potassium tert-butoxide (t-BuOK) and solvents like dimethylformamide (DMF) or toluene being commonly used. frontiersin.orggoogle.com

Recent advancements have focused on developing ligand-free Ullmann-type aminations and conducting the reaction in more environmentally friendly solvents like water or deep eutectic solvents. frontiersin.org

Table 2: Comparison of Buchwald-Hartwig and Ullmann-Type Aminations

| Feature | Buchwald-Hartwig Amination | Ullmann-Type Amination |

|---|---|---|

| Catalyst | Palladium | Copper |

| Typical Ligands | Bulky phosphines (e.g., XPhos) | Phenanthrolines, diamines |

| Reaction Conditions | Generally milder temperatures | Traditionally high temperatures, but milder conditions are being developed. frontiersin.org |

| Substrate Scope | Very broad, high functional group tolerance. nih.gov | Can be more limited, but complementary to palladium-catalyzed methods. researchgate.net |

| Cost | Palladium is a precious metal, can be expensive. acsgcipr.org | Copper is more abundant and less expensive. researchgate.net |

Alternative Transition Metal Catalysis (e.g., Nickel, Rhodium)

While palladium and copper are the most common catalysts for C-N cross-coupling, other transition metals like nickel and rhodium have also been explored for the synthesis of arylamines. acsgcipr.org Nickel catalysts, in particular, have gained attention as a more cost-effective alternative to palladium. acsgcipr.org Nickel-catalyzed amination reactions can proceed under similar conditions to their palladium counterparts, often employing similar types of ligands and bases.

Rhodium-catalyzed amination reactions are less common but represent an active area of research. tandfonline.com These reactions can offer different reactivity and selectivity profiles compared to palladium and copper systems. cvr.ac.in

Precursor Synthesis and Regioselective Functionalization of Phenyl Rings

The synthesis of this compound relies on the availability of appropriately substituted precursors. The key starting material, 3,5-dimethylaniline, is synthesized industrially by the reduction of 3,5-dimethylnitrobenzene. This reduction can be achieved using methods like catalytic hydrogenation or with reducing agents such as iron in acidic media. Another route to 3,5-dimethylaniline involves the reaction of 3,5-dimethyl-2-cyclohexenone azine at high temperatures in the presence of a noble metal catalyst. google.com

Regioselective functionalization of the phenyl rings of a pre-formed triphenylamine (B166846) or diphenylamine can also be a strategy to introduce the dimethyl substitution pattern. However, direct functionalization of the aromatic rings can be challenging to control and may lead to mixtures of isomers. Therefore, the more common approach is to use a pre-functionalized starting material like 3,5-dimethylaniline.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound is an area of increasing importance. garph.co.uk This involves developing more sustainable and environmentally benign processes. garph.co.uk For Buchwald-Hartwig and Ullmann reactions, this includes the use of water as a solvent, which significantly reduces the environmental impact compared to traditional organic solvents. rsc.orgrsc.org The use of recyclable catalysts, such as amphiphilic resin-supported palladium complexes, also contributes to a greener synthesis. rsc.org

Other green chemistry strategies include:

Minimizing the use of hazardous reagents and solvents. mdpi.comtext2fa.ir

Improving atom economy by designing reactions where most of the atoms from the reactants are incorporated into the final product. mdpi.com

Using catalysts that can operate at lower temperatures and with lower catalyst loadings. rsc.orgacsgcipr.org

Developing one-pot reactions that combine multiple synthetic steps, reducing waste from purification processes. mdpi.comnih.gov

Exploring the use of alternative energy sources, such as microwave or infrared irradiation, to accelerate reactions and reduce energy consumption. researchgate.net

Scale-Up Considerations and Industrial Synthesis Methodologies

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges. For catalytic reactions like the Buchwald-Hartwig amination, ensuring efficient mixing is crucial, as the reaction mixture is often heterogeneous due to the presence of inorganic bases. wuxiapptec.com Grinding the base before use or adding celite can help prevent clumping and improve reaction rates. wuxiapptec.com

Continuous flow processing is an attractive alternative to traditional batch processing for large-scale synthesis. acs.orgrsc.org Flow reactors offer better heat and mass transfer, which can lead to improved yields, shorter reaction times, and enhanced safety. acs.org They also allow for easier automation and control of reaction parameters. acs.org The development of continuous flow processes for Buchwald-Hartwig aminations has been demonstrated for the synthesis of pharmaceutical intermediates and could be applied to the production of this compound. acs.orgrsc.org

Catalyst stability and recycling are also major considerations for industrial applications. rsc.org The use of robust catalysts, such as those based on N-heterocyclic carbenes (NHCs), can allow for catalyst recycling, which is crucial for the economic viability of the process, especially when using expensive palladium catalysts. acs.orgrsc.org

Quantum Chemical and Computational Investigations of 3,5 Dimethyltriphenylamine

Electronic Structure Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgimperial.ac.uk It is a widely used approach for studying the ground state electronic properties of molecules due to its balance of accuracy and computational cost. wikipedia.orgmdpi.com In the context of 3,5-dimethyltriphenylamine, DFT calculations provide valuable insights into its fundamental electronic characteristics.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap Determination

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.orgnih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgnist.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical stability and reactivity. researchgate.netchalcogen.ro A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. researchgate.net

For this compound and its derivatives, the HOMO-LUMO gap can be calculated using DFT methods. These calculations reveal how substituents on the triphenylamine (B166846) core affect the electronic properties. For instance, studies on related triphenylamine-based dyes have shown that the choice of acceptor groups and π-spacers can significantly influence the HOMO and LUMO energy levels and, consequently, the HOMO-LUMO gap. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Triphenylamine-Based Dye (Example Data).

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.25 |

| ELUMO | -2.10 |

| HOMO-LUMO Gap (ΔE) | 3.15 |

Charge Distribution and Electrostatic Potential Mapping

The distribution of electric charge within a molecule is fundamental to understanding its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that illustrate the charge distribution of a molecule. libretexts.orgresearchgate.net These maps are valuable for predicting how molecules will interact with one another. libretexts.org

In an MEP map, different colors represent different values of the electrostatic potential. researchgate.net Regions with a negative electrostatic potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. Conversely, regions with a positive electrostatic potential, usually colored blue, are electron-poor and are prone to nucleophilic attack. researchgate.net

For this compound, DFT calculations can generate MEP maps that reveal the charge distribution across the molecule. researchgate.net These maps can identify the electron-rich and electron-poor regions, providing insights into its reactivity and intermolecular interactions. uni-muenchen.de

Spin Density Analysis in Radical Cation States

When this compound loses an electron, it forms a radical cation. The distribution of the unpaired electron in this radical cation is described by the spin density. illinois.edu Spin density analysis is crucial for understanding the reactivity and stability of radical species. nrel.gov

Conformational Analysis and Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov MD simulations can provide detailed information about the conformational changes and dynamic behavior of molecules. nih.gov By simulating the motion of this compound, researchers can explore its conformational landscape, identify the most stable conformations, and understand the dynamics of its structural fluctuations. researchgate.net For example, MD simulations of poly(oxy-methylene) dimethyl ethers (PODEn) have been used to study their pyrolysis process. mdpi.com

Prediction of Spectroscopic Signatures (e.g., theoretical UV-Vis absorption bands, vibrational modes relevant to specific transitions)

Computational chemistry can predict the spectroscopic properties of molecules, such as their UV-Vis absorption spectra and vibrational frequencies. Time-dependent DFT (TD-DFT) is a common method used to calculate the electronic absorption spectra of molecules. researchgate.netphyschemres.org These theoretical spectra can be compared with experimental data to aid in the interpretation of the observed absorption bands. msu.edu For instance, TD-DFT calculations have been successfully used to interpret the complex UV-Vis spectra of various organic dyes. researchgate.net

Similarly, DFT calculations can predict the vibrational frequencies of a molecule. nist.gov Each vibrational mode corresponds to a specific type of atomic motion, such as stretching or bending of bonds. alfredstate.edulibretexts.orgoxfordreference.com The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to help assign the observed spectral peaks to specific vibrational modes. encyclopedia.pub

Table 2: Predicted Spectroscopic Data for a Triphenylamine Derivative (Example Data).

| Spectroscopic Property | Predicted Value |

|---|---|

| Theoretical UV-Vis λmax (nm) | 350 |

| Key Vibrational Mode (cm-1) | 1600 (C=C stretch) |

Computational Design Principles for Modified this compound Architectures

Computational methods play a crucial role in the rational design of new molecules with desired properties. nih.govd-nb.info By understanding the structure-property relationships through quantum chemical calculations, researchers can propose modifications to the this compound structure to enhance specific characteristics. nih.govCurrent time information in Berlin, DE.

For example, if the goal is to design a new material for use in dye-sensitized solar cells, computational screening can be used to evaluate a range of potential modifications to the this compound core. researchgate.net DFT and TD-DFT calculations can predict how different electron-donating or electron-withdrawing groups would affect the HOMO-LUMO gap, absorption spectrum, and charge transfer properties of the molecule. This computational pre-screening can help prioritize which new molecules to synthesize and test experimentally, thereby accelerating the discovery of improved materials. nih.govmdpi.com

Advanced Spectroscopic Characterization of Electronic States and Dynamics in 3,5 Dimethyltriphenylamine

Time-Resolved Spectroscopy for Excited State Dynamics (e.g., Femtosecond Transient Absorption)

Time-resolved transient absorption spectroscopy is a powerful technique for studying the time evolution of excited states and the lifetimes of short-lived species. instras.com In a typical pump-probe experiment, an ultrashort laser pulse (the pump) excites the molecule, and a second, time-delayed pulse (the probe) measures the changes in absorption as the molecule relaxes. instras.comdtic.mil This method allows for the observation of excited-state dynamics on timescales ranging from femtoseconds to nanoseconds. instras.comfrontiersin.org

For molecules like 3,5-dimethyltriphenylamine, femtosecond transient absorption spectroscopy can reveal the kinetics of excited states. instras.comnih.gov Following photoexcitation, various relaxation pathways become possible, including internal conversion, intersystem crossing to triplet states, and fluorescence. dtic.milnih.gov The transient absorption spectra can identify the formation and decay of these excited states. For instance, studies on similar chromophores have used this technique to directly monitor the kinetics of triplet states in thermally activated delayed fluorescence (TADF) processes. nih.gov The dynamics are often characterized by distinct lifetimes for different excited state species, which can be determined through global lifetime analysis of the transient absorption data. dtic.mil For example, in other organic molecules, excited states with lifetimes on the order of picoseconds have been identified, corresponding to processes like vibrational relaxation and intersystem crossing. dtic.mil

Photoluminescence Spectroscopy and Quantum Yield Determination in various media

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This includes both fluorescence (emission from a singlet excited state) and phosphorescence (emission from a triplet excited state). The fluorescence quantum yield (Φf) is a key parameter determined from these measurements, representing the ratio of photons emitted to photons absorbed. azom.comhoriba.com

The fluorescence quantum yield of a compound can be significantly influenced by the surrounding medium, such as the polarity of the solvent. mdpi.comnih.gov For many organic dyes, the quantum yield varies across different solvents. mdpi.com This solvent dependence arises from changes in the non-radiative decay rates, which compete with fluorescence. nih.gov

The determination of quantum yield can be performed using either a relative or an absolute method. The comparative method involves comparing the fluorescence intensity of the sample to that of a known standard. azom.com The absolute method, often employing an integrating sphere, directly measures the total number of emitted photons relative to the number of absorbed photons. azom.combjraylight.com

For triphenylamine (B166846) derivatives, the introduction of electron-withdrawing groups can enhance intramolecular charge transfer, leading to shifts in the fluorescence spectrum in polar solvents. functmaterials.org.ua The quantum yield of this compound would be expected to show sensitivity to the solvent environment due to these effects.

Table 1: Illustrative Fluorescence Quantum Yields of a Standard Reference Compound (Quinine Sulfate) in Different Media This table provides an example of how quantum yield can vary with concentration and the specific acid used in the solution, based on data for a common fluorescence standard.

| Compound | Concentration | Medium | Quantum Yield (Φf) |

|---|---|---|---|

| Quinine bisulfate | 5 x 10⁻³ M | 1 N H₂SO₄ | 0.52 |

| Quinine bisulfate | 1.0 x 10⁻⁵ M | 1 N H₂SO₄ | 0.60 |

Data sourced from re-evaluation studies using an integrating sphere. bjraylight.com

Electrochemical Spectroscopy for Redox Behavior (e.g., Cyclic Voltammetry for oxidation potentials)

Electrochemical techniques, particularly cyclic voltammetry (CV), are essential for characterizing the redox behavior of molecules like this compound. researchgate.netgamry.com CV involves scanning the potential of an electrode and measuring the resulting current, providing information about oxidation and reduction processes. libretexts.org This technique can determine the redox potentials of an analyte and reveal the stability of the electrochemically generated species. gamry.comlibretexts.org

Triphenylamine and its derivatives are known to undergo reversible or quasi-reversible oxidation processes. researchgate.netntu.edu.tw The central nitrogen atom is the primary electroactive site, and its oxidation leads to the formation of a radical cation. researchgate.net The oxidation potential is influenced by the substituents on the phenyl rings. In the case of this compound, the electron-donating methyl groups are expected to lower the oxidation potential compared to unsubstituted triphenylamine.

A typical cyclic voltammogram for a reversible one-electron process shows a pair of peaks corresponding to the oxidation and subsequent reduction of the species at the electrode surface. The peak potential for oxidation (Epa) and reduction (Epc) can be used to determine the formal redox potential (E°). libretexts.org For many triphenylamine derivatives, two reversible redox couples are observed, corresponding to the formation of the radical cation and then a dication at higher potentials. ntu.edu.tw

Table 2: Example Oxidation Potentials for a Substituted Triphenylamine Derivative This table illustrates typical data obtained from cyclic voltammetry for a related compound, p-amino-triphenylamine, in a dichloromethane (B109758) solution.

| Redox Couple | E₁/₂ (V) |

|---|---|

| Formation of Cation Radical | 0.59 |

| Formation of Dication | 1.09 |

Data obtained in CH₂Cl₂ containing 0.1 M TBAP, with potentials referenced against a standard electrode. ntu.edu.tw

The one-electron oxidation of triphenylamine derivatives generates the corresponding radical cation. researchgate.netntu.edu.tw The stability of these radical cations is a crucial aspect of their chemistry and applications. Unsubstituted triphenylamine radical cations can be highly reactive and may undergo dimerization to form tetraphenylbenzidine. researchgate.netresearchgate.net

The stability of the radical cation can be enhanced by introducing bulky substituents on the phenyl rings. dr-dral.com These groups can sterically hinder the dimerization reaction, leading to more persistent radical cations. dr-dral.com The methyl groups in this compound offer some steric hindrance, which can influence the stability of its radical cation. The generation of the radical cation can be achieved through chemical or electrochemical oxidation. researchgate.netprinceton.edu Spectroelectrochemical methods, which combine electrochemistry with spectroscopy, allow for the in-situ characterization of the generated radical cations by observing their absorption spectra. ntu.edu.tw

Two-Photon Absorption Cross-Section Measurements and Non-Linear Optical Properties

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. nsf.govwikipedia.org This phenomenon is of great interest for applications such as two-photon microscopy, 3D data storage, and optical power limiting. nsf.govfrontiersin.org The efficiency of TPA is quantified by the two-photon absorption cross-section (σ₂). nsf.gov

Triphenylamine derivatives are often used as the core for molecules with large TPA cross-sections due to their electron-donating nature and three-dimensional propeller-like structure. researchgate.netresearchgate.net The TPA properties can be tuned by modifying the molecular structure, for instance, by adding electron-withdrawing groups and extending the π-conjugation length. frontiersin.orgkorea.ac.kr

The TPA cross-section is typically measured using techniques like the Z-scan method. nsf.govresearchgate.net The value of σ₂ is often reported in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹). For many triphenylamine-based chromophores, σ₂ values can be in the range of hundreds to thousands of GM. researchgate.net The non-linear optical properties of this compound would be influenced by its specific electronic structure, and while it forms a basic donor unit, its TPA cross-section would likely be modest compared to more complex, specifically engineered TPA chromophores.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| p-amino-triphenylamine |

| Quinine bisulfate |

| Quinine sulfate |

| Tetraphenylbenzidine |

Structure Property Relationships and Substituent Effects in 3,5 Dimethyltriphenylamine Systems

Impact of Methyl Substituents on Electronic and Steric Properties

The introduction of methyl groups at the 3 and 5 positions of one of the phenyl rings in triphenylamine (B166846) induces notable changes in its electronic and steric profile.

Comparative Analysis with Unsubstituted and Other Methyl-Substituted Triphenylamines

To fully appreciate the impact of the 3,5-dimethyl substitution pattern, a comparative analysis with unsubstituted triphenylamine and other methyl-substituted isomers is essential. The position of the methyl group(s) on the phenyl ring(s) significantly influences the electronic and, consequently, the electrochemical properties of the molecule.

Electron-donating groups like methyl and methoxy (B1213986) substituents generally shift the oxidation potentials to more negative values. arxiv.org This is because they increase the electron density on the triphenylamine core, making it easier to remove an electron. The magnitude of this shift is dependent on the position and number of the substituents. For instance, substituents at the para-position tend to have a more pronounced electronic effect due to direct resonance delocalization.

Correlation of Molecular Structure with Redox Potentials and Ionization Energies

The molecular structure of substituted triphenylamines has a direct and predictable correlation with their redox potentials and ionization energies. A key finding in the study of polysubstituted triphenylamines is the strong linear correlation between their peak oxidation potentials and their ionization potentials as computed by density functional theory (DFT). nist.gov

The introduction of electron-donating groups, such as the two methyl groups in 3,5-dimethyltriphenylamine, raises the HOMO energy level. This makes the molecule easier to oxidize, resulting in a lower redox potential. For instance, novel aromatic polyamides containing this compound units have been synthesized, and cyclic voltammetry of these polymers showed a reversible oxidation wave with a half-wave potential (E1/2) around 0.95 V (vs. Ag/AgCl in acetonitrile). This value is indicative of the ease of oxidation of the this compound moiety within the polymer chain.

The ionization potential (IP), the energy required to remove an electron from a molecule in the gas phase, is also directly affected by methyl substitution. The electron-donating nature of the methyl groups in this compound is expected to lower its ionization potential compared to unsubstituted triphenylamine. For reference, the ionization potential of unsubstituted triphenylamine has been reported to be in the range of 6.89 eV to 7.60 eV. scispace.comchemrxiv.org A lower ionization potential is a desirable characteristic for hole-transporting materials in organic electronic devices.

| Compound | Redox Potential (E1/2 vs Ag/AgCl) | Ionization Potential (eV) |

| This compound (in polymer) | ~0.95 V | Data not available |

| Unsubstituted Triphenylamine | Data not available | 6.89 - 7.60 scispace.comchemrxiv.org |

| 3-Methyltriphenylamine | Data not available | Data not available |

| 4-Methyltriphenylamine (B1310691) | Data not available | Data not available |

Note: The redox potential for this compound is for the moiety within a polyamide structure. Direct experimental values for the standalone molecule and its methyl-substituted isomers for a direct comparison are not available in the searched literature.

Influence of Molecular Conformation on Charge Transfer Pathways

The efficiency of charge transfer in triphenylamine-based materials is intrinsically linked to their molecular conformation. Triphenylamine itself adopts a characteristic propeller-like geometry due to steric hindrance between the phenyl rings, which prevents a fully planar structure. This non-planar conformation influences the degree of electronic coupling between the nitrogen lone pair and the π-systems of the phenyl rings, which is a critical factor for charge transport.

Charge transport in such organic materials typically occurs via a hopping mechanism, where charge carriers (holes in the case of triphenylamines) move between adjacent molecules. The rate of this hopping is influenced by both the electronic coupling between molecules and the reorganization energy (the energy required for a molecule to change its geometry from the neutral to the ionized state and vice versa).

The introduction of methyl groups at the 3,5-positions can influence the molecular conformation in several ways:

Dihedral Angles: The steric bulk of the methyl groups can alter the C-N-C bond angles and the dihedral angles between the phenyl rings. These changes in geometry can affect the overlap of molecular orbitals between adjacent molecules, thereby influencing the electronic coupling and, consequently, the charge transfer pathways.

Intramolecular Charge Transfer: The electron-donating nature of the methyl groups can enhance intramolecular charge transfer from the substituted phenyl ring to the central nitrogen atom and the other phenyl rings. The specific conformation of the molecule will dictate the efficiency and pathways of this charge redistribution upon excitation or ionization.

Advanced Materials Applications and Performance Evaluation of 3,5 Dimethyltriphenylamine

Charge Transport Layers in Organic Electronic Devices

The triphenylamine (B166846) (TPA) moiety is a cornerstone in the design of charge transport materials due to its inherent electrochemical and photophysical properties. TPA derivatives are frequently employed as hole-transporting materials (HTMs) in multilayer organic electronic devices. The central nitrogen atom readily stabilizes a positive charge (hole), and the propeller-like three-dimensional structure of TPA helps to prevent crystallization, promoting the formation of stable, amorphous thin films essential for device longevity and performance. While 3,5-Dimethyltriphenylamine is typically used as a monomer building block rather than a standalone layer, its inclusion in larger molecules or polymers imparts these favorable TPA characteristics.

In the architecture of an Organic Light-Emitting Diode (OLED), the hole transport layer (HTL) plays a critical role in facilitating the efficient injection of holes from the anode and their transport to the emissive layer, where they recombine with electrons to generate light. Materials based on the triphenylamine core are extensively used for HTLs because of their excellent electron-donating nature, low ionization potential, and high hole mobility.

The design of advanced HTMs often involves modifying the basic TPA structure to optimize device performance. Incorporating units like this compound into a polymer or a larger molecule can enhance solubility for solution-based processing and tune the Highest Occupied Molecular Orbital (HOMO) energy level to better align with the anode and the emissive layer, thereby reducing the energy barrier for hole injection. This improved energy level alignment is crucial for achieving charge balance within the emissive zone, which leads to higher device efficiency and stability. While specific performance data for a simple this compound HTL is not extensively documented, its derivatives are integral to high-performance OLEDs.

Perovskite solar cells (PSCs) have emerged as a highly efficient photovoltaic technology. In the common p-i-n device structure, a hole-selective or hole-transporting layer is essential for extracting photogenerated holes from the perovskite absorber layer and transporting them to the anode while simultaneously blocking electrons. This function prevents charge recombination and is fundamental to achieving high power conversion efficiency (PCE).

Active Materials in Organic Photovoltaics (OPVs)

In organic photovoltaics (OPVs), the active layer is typically a bulk heterojunction (BHJ) blend of an electron donor and an electron acceptor material. Triphenylamine-based molecules can be designed to

Chemical Functionalization and Derivatization Strategies for Tailored 3,5 Dimethyltriphenylamine Architectures

Peripheral Functionalization for Polymerization and Oligomerization

Peripheral functionalization involves introducing reactive groups onto the external phenyl rings of the 3,5-dimethyltriphenylamine unit. This is the most common strategy to prepare monomers for the synthesis of conjugated oligomers and polymers. These materials are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and hole-transport layers.

The introduction of functional groups, typically halogens (Br, I) or boronic acid/ester moieties, allows for participation in cross-coupling reactions. Key polymerization methods include:

Suzuki Coupling: This palladium-catalyzed reaction between an organoboron compound and an organohalide is a powerful tool for creating C-C bonds. A dihalogenated this compound derivative can be reacted with an aromatic diboronic acid to yield a conjugated polymer.

Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide, also catalyzed by palladium. It is widely used for synthesizing conjugated polymers with well-defined structures.

Heck Coupling: This method forms C-C bonds between an alkene and an aryl halide. It can be used to introduce vinylene linkages into the polymer backbone, which can fine-tune the electronic and optical properties of the resulting material.

Oxidative Coupling Polymerization: Direct oxidative coupling, often using reagents like iron(III) chloride (FeCl₃) or ammonium (B1175870) peroxodisulfate, can polymerize triphenylamine (B166846) units. researchgate.net This method forms direct linkages between the aromatic rings, typically at the para-positions of the unsubstituted phenyl rings. For instance, polymers containing triphenylamine have been synthesized via oxidative-coupling, resulting in materials with high thermal stability and good solubility. researchgate.net

The functionalization is typically achieved by first synthesizing the core this compound and then introducing the desired groups. For example, bromination at the para-positions of the unsubstituted phenyl rings creates a key monomer for subsequent polymerization reactions.

| Polymerization Method | Typical Reactants | Resulting Linkage | Key Features |

| Suzuki Coupling | Dihalogenated Monomer + Diboronic Acid Monomer | Aryl-Aryl | High yields, tolerance to various functional groups. |

| Stille Coupling | Dihalogenated Monomer + Distannylated Monomer | Aryl-Aryl | Mild reaction conditions, but toxicity of tin reagents is a concern. |

| Heck Coupling | Dihalogenated Monomer + Divinyl Monomer | Aryl-Vinylene-Aryl | Introduces flexibility and modifies conjugation length. |

| Oxidative Coupling | Triphenylamine Derivative | Aryl-Aryl or N-N | Direct polymerization without pre-functionalization, but can lead to less defined structures. |

This table provides an interactive overview of common polymerization methods applicable to functionalized this compound derivatives.

Core Functionalization and Annulation Strategies

Core functionalization focuses on modifying the central nitrogen atom or the phenyl rings directly bonded to it. While less common than peripheral functionalization for polymerization, these strategies can dramatically alter the fundamental electronic structure and geometry of the molecule.

N-Position Modification: Although the nitrogen in triphenylamine is typically non-reactive in polymerization, its lone pair of electrons is central to the molecule's hole-transporting properties. Chemical oxidation of the nitrogen center leads to the formation of a stable radical cation (triarylammonium radical cation), a species crucial for charge transport and electrochromic behavior.

Annulation (Ring-Closing) Reactions: Annulation strategies involve creating new rings fused to the triphenylamine core. This is a powerful method to create rigid, planar structures with extended π-conjugation. Planarization can reduce the reorganization energy and enhance charge mobility. A common approach is the Scholl reaction, which uses a Lewis acid and a protic acid to induce intramolecular aryl-aryl coupling. Applying such a strategy to a derivative of this compound could lead to carbazole-like units embedded within a larger, rigid framework. These planarized structures often exhibit red-shifted absorption and emission spectra compared to their non-planar counterparts.

Synthesis of Dendrimeric and Polymeric Systems Incorporating this compound Units

Dendrimers are perfectly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.govmdpi.com Triphenylamine derivatives, including the 3,5-dimethyl variant, are excellent building blocks for dendrimers due to their non-planar, propeller-like shape which helps to prevent aggregation and create amorphous thin films, a desirable property for many electronic devices. The synthesis of dendrimers can be broadly categorized into two main approaches:

Divergent Synthesis: This method starts from a central core molecule and adds branched monomer units (dendrons) generation by generation. youtube.comresearchgate.net For a this compound-based system, a multifunctional core could be functionalized with several this compound units, which are then further elaborated at their periphery in a stepwise manner. nih.gov

Convergent Synthesis: In this approach, the synthesis begins from what will become the periphery of the dendrimer. nih.govyoutube.com Branched dendrons are built first and then attached to a multifunctional core in the final step. youtube.com This method offers better control over the final structure and purity. youtube.com A dendron containing a this compound unit could be synthesized and then coupled to a core like 1,3,5-trichlorotriazine or benzene-1,3,5-tricarbonyl chloride.

Polymeric systems incorporating these units are often designed as star-shaped or hyperbranched polymers. These architectures combine some of the advantages of linear polymers (processability) and dendrimers (three-dimensional structure, high solubility). For example, a trifunctional core could initiate the polymerization of peripherally functionalized this compound monomers, leading to a star-shaped polymer with a high concentration of charge-transporting units.

| Macromolecular Architecture | Synthetic Strategy | Key Structural Features |

| Linear Polymer | Step-growth polymerization (e.g., Suzuki, Stille) | One-dimensional chain with repeating units. |

| Dendrimer | Divergent or Convergent Synthesis | Perfectly branched, monodisperse, globular shape. nih.gov |

| Star-shaped Polymer | Core-first approach | Multiple polymer arms radiating from a central core. |

| Hyperbranched Polymer | One-pot polymerization of AB₂-type monomers | Highly branched, polydisperse, globular shape. |

This interactive table summarizes different macromolecular systems that can be constructed using this compound as a building block.

Self-Assembly and Supramolecular Chemistry of this compound Derivatives

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. While the non-planar structure of this compound itself does not favor strong π-π stacking, its derivatives can be designed to participate in supramolecular chemistry.

Functional groups capable of forming specific interactions can be attached to the this compound core to direct self-assembly. Common strategies include:

Hydrogen Bonding: Introducing amide or urea (B33335) groups onto the peripheral phenyl rings can induce the formation of well-defined one-dimensional or two-dimensional structures through predictable hydrogen bonding patterns. For example, derivatives of benzene-1,3,5-tricarboxamide (B1221032) (BTA) are well-known for their ability to self-assemble into helical, fibrous aggregates through threefold hydrogen bonding. nih.govrsc.org A BTA moiety could be attached to a this compound unit to combine charge-transport properties with self-assembly behavior.

Host-Guest Interactions: The voids within dendrimers or hyperbranched polymers based on this compound can encapsulate smaller guest molecules. researchgate.net This has applications in sensing, where the encapsulation of a guest alters the photophysical properties of the host material.

π-π Stacking and van der Waals Forces: While the parent molecule's shape is not ideal for stacking, attaching large, planar aromatic groups (e.g., pyrene, perylene) to the periphery can drive aggregation through π-π interactions between these appended units. The this compound core would then act as a bulky, solubilizing scaffold.

These self-assembled systems can exhibit emergent properties that are not present in the individual molecules, such as enhanced charge mobility along a stacked pathway or stimuli-responsive behavior. researchgate.net

Future Research Trajectories and Emerging Paradigms in 3,5 Dimethyltriphenylamine Chemistry

Integration into Novel Optoelectronic Device Architectures

Derivatives of triphenylamine (B166846) (TPA) have been widely utilized as hole transport materials (HTMs) in organic electronic devices due to their high hole mobility and thermal stability. rsc.orgrsc.org Future research will focus on integrating 3,5-Dimethyltriphenylamine-based materials into more sophisticated and next-generation optoelectronic architectures.

A primary area of development is in perovskite solar cells (PSCs) . While TPA derivatives are already used in PSCs, future work will aim to design novel this compound analogues that can enhance device efficiency, stability, and scalability. rsc.org Research will likely target the tuning of HOMO/LUMO energy levels for better alignment with new perovskite formulations, leading to reduced charge recombination and higher open-circuit voltages. elsevierpure.com Furthermore, the integration of these HTMs into flexible and large-area PSCs for applications in wearable technology and building-integrated photovoltaics represents a significant growth area. acs.org

In the realm of organic light-emitting diodes (OLEDs) , this compound derivatives will be explored for advanced device structures. x-mol.netnih.gov This includes their use in thermally activated delayed fluorescence (TADF) emitters, where the molecular design can facilitate efficient reverse intersystem crossing. rsc.org Another promising direction is the development of materials for multi-layer OLEDs, where they can function not only as hole transporters but also as electron-blocking layers to confine excitons within the emissive layer, thereby boosting efficiency. x-mol.netacs.org Research into cross-linkable derivatives could also lead to more robust and solution-processable OLEDs with improved lifetimes, a critical factor for commercial displays.

The table below summarizes potential next-generation device architectures and the projected role of this compound derivatives.

| Device Architecture | Role of this compound Derivative | Projected Advantage |

| Tandem Perovskite Solar Cells | Hole Transport Layer in one or both sub-cells | Increased power conversion efficiency beyond single-junction limits |

| Flexible/Wearable OLEDs | Solution-processable Hole Transport Layer | Enables fabrication on flexible substrates for wearable displays and lighting |

| Thermally Activated Delayed Fluorescence (TADF) OLEDs | Host material or part of the TADF emitter | High efficiency by harvesting both singlet and triplet excitons |

| Organic Photodetectors (OPDs) | Electron-donating material in the active layer | High sensitivity and fast response for imaging and sensing applications |

| Memristive Devices (Organic Resistive Memory) | Redox-active layer | Enables development of flexible, low-power, non-volatile memory |

Exploration of Bio-Inspired Applications and Materials

The unique photophysical and electrochemical properties of triphenylamine derivatives are inspiring new research avenues at the intersection of materials science and biology. A significant emerging paradigm is the use of these compounds as fluorescent probes for bio-imaging. acs.orgnsf.gov

Future research will focus on designing this compound derivatives with enhanced two-photon absorption (TPA) cross-sections. rsc.orgrsc.orgnih.govacs.org TPA allows for fluorescence microscopy imaging deeper into biological tissues with less photodamage, making it a powerful tool for in vivo studies. rsc.orgrsc.org Derivatives can be engineered to exhibit aggregation-induced emission (AIE), where they become highly fluorescent in aggregated states, allowing for the imaging of specific cellular components or processes. rsc.org For example, TPA-based probes have been successfully used for imaging lipid droplets and detecting specific ions or reactive oxygen species within living cells. rsc.orgyoutube.com

Another trajectory involves the development of redox-active, bio-inspired polymers . The stable and reversible oxidation of the triphenylamine core makes it an ideal building block for materials that can interact with biological systems. elsevierpure.commdpi.com This could lead to the creation of biocompatible electronic devices, such as biosensors or components for artificial retinas. For instance, polymers containing TPA units could be used to create conductive scaffolds for tissue engineering or as the active material in amperometric biosensors for detecting neurotransmitters or other biomolecules. nih.gov

Furthermore, the light-harvesting capabilities of triphenylamine-based structures open up possibilities in artificial photosynthesis . rsc.orgmdpi.com Porous polymers incorporating this compound could be designed to mimic natural photosynthetic systems, using visible light to catalyze chemical reactions like CO2 reduction. rsc.org This bio-inspired approach aims to convert solar energy into chemical fuels, offering a sustainable energy solution.

| Bio-Inspired Application | Key Property of this compound Derivative | Potential Research Goal |

| Two-Photon Bio-imaging | Large two-photon absorption cross-section, aggregation-induced emission | Real-time, deep-tissue imaging of cellular processes or disease markers |

| Fluorescent Biosensors | Selective binding and fluorescence quenching/enhancement | Detection of specific metal ions (e.g., Cu2+), reactive oxygen species, or biomolecules |

| Biocompatible Electronics | Reversible redox activity, good film-forming properties | Development of flexible sensors for wearable health monitoring or neural interfaces |

| Artificial Photosynthesis | Broad visible light absorption, photocatalytic activity | Metal-free polymer systems for the photoreduction of CO2 into chemical fuels |

Advanced Characterization Techniques for In Situ Studies

Understanding the dynamic behavior of this compound-based materials within a functioning device is crucial for optimizing their performance and stability. Future research will increasingly rely on advanced in situ and operando characterization techniques, which monitor material properties under real working conditions. nih.gov

Operando spectroscopy will be a key tool. For example, operando X-ray absorption spectroscopy (XAS) can provide invaluable information on the electronic structure and local atomic environment of the triphenylamine core as it undergoes oxidation and reduction during device operation. This can help elucidate degradation mechanisms in real-time. Similarly, operando Raman and infrared spectroscopy can track vibrational modes, offering insights into molecular conformation, charge distribution, and interactions with other device layers during electrochemical cycling. mdpi.com

For morphological studies, techniques like in situ grazing-incidence wide-angle X-ray scattering (GIWAXS) can be employed during the film formation process or during device operation to observe changes in crystallinity and molecular orientation. This is particularly important for understanding how processing conditions affect the performance of solution-processed devices and how the morphology evolves over the device's lifetime.

Operando spectral imaging , such as using electron energy-loss spectroscopy (EELS) in a scanning transmission electron microscope (STEM), represents a cutting-edge frontier. mdpi.com This could allow for nanoscale chemical mapping of a device's cross-section, visualizing the distribution and chemical state of the this compound-based HTL and its interfaces with the perovskite and electrode layers as the device is charged and discharged.

| Characterization Technique | Information Gained | Research Impact |

| Operando X-ray Absorption Spectroscopy (XAS) | Real-time changes in oxidation state and local atomic structure | Understanding charge trapping, redox stability, and chemical degradation pathways |

| In situ GIWAXS | Evolution of film crystallinity and molecular orientation | Optimizing film deposition processes and improving morphological stability |

| Operando Raman/FTIR Spectroscopy | Changes in molecular vibrations and intermolecular interactions | Monitoring charge transfer, ion migration, and structural changes during operation |

| Operando Spectroelectrochemistry | Correlation of optical absorption changes with electrochemical state | Elucidating electrochromic behavior and identifying intermediate species |

| In situ Kelvin Probe Force Microscopy (KPFM) | Mapping of surface potential and electronic properties at interfaces | Visualizing charge accumulation and energy level alignment at device interfaces |

Machine Learning and AI-Driven Discovery of New this compound Derivatives

The chemical space of possible this compound derivatives is vast. Traditional trial-and-error synthesis and characterization are time-consuming and expensive. The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and design of new materials in this class.

Future research will leverage high-throughput computational screening powered by ML models. These models can be trained on existing experimental and computational data for known triphenylamine derivatives to predict the properties of virtual, yet-to-be-synthesized molecules. rsc.orgelsevierpure.com By learning the complex structure-property relationships, ML algorithms can rapidly screen immense libraries of potential this compound derivatives to identify candidates with optimal characteristics, such as ideal energy levels, high charge mobility, and good thermal stability, for a specific application like a perovskite solar cell HTL.

| AI/ML Approach | Function | Outcome |

| Quantitative Structure-Property Relationship (QSPR) Modeling | Predicts properties (e.g., HOMO/LUMO, mobility) based on molecular structure | Rapid screening of large virtual libraries to prioritize synthetic targets |

| Generative Adversarial Networks (GANs) | Generates novel molecular structures with desired property distributions | De novo design of innovative this compound derivatives with optimized performance |

| Recurrent Neural Networks (RNNs) | Learns and generates molecular representations (e.g., SMILES strings) | Creation of synthetically accessible molecules with targeted functionalities |

| Bayesian Optimization | Iteratively suggests new molecules to test to efficiently find an optimum | Reduces the number of required experiments to discover a top-performing material |

Q & A

Advanced Research Question

- TGA/DSC : Measure decomposition onset (T₀ ~250–300°C) and glass transition (Tg) under N₂/O₂ atmospheres.

- Activation Energy : Apply Flynn-Wall-Ozawa method to non-isothermal data.

- In Situ XRD : Monitor crystallinity changes during heating (20–300°C) .

What analytical approaches validate purity when conflicting HPLC/MS data arise?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.